molecular formula C11H9I4NO5 B14686177 Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- CAS No. 34737-10-5

Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo-

Katalognummer: B14686177
CAS-Nummer: 34737-10-5
Molekulargewicht: 742.81 g/mol
InChI-Schlüssel: AUPUNWGXDHNWJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of four iodine atoms and a dihydroxypropyl group attached to the terephthalamic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- typically involves multiple steps. One common method includes the iodination of terephthalamic acid derivatives. The process often starts with the preparation of N-(2,3-dihydroxypropyl)terephthalamic acid, followed by iodination using iodine or iodine-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions, utilizing efficient and cost-effective methods to ensure high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while substitution reactions can produce various functionalized terephthalamic acid compounds .

Wissenschaftliche Forschungsanwendungen

Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets and pathways. The iodine atoms play a crucial role in its biological activity, as they can enhance the compound’s ability to interact with specific enzymes and receptors. The dihydroxypropyl group also contributes to its solubility and reactivity, facilitating its incorporation into various biological and chemical systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- is unique due to its combination of iodine atoms and the dihydroxypropyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications, particularly in medical imaging and advanced material synthesis .

Eigenschaften

CAS-Nummer

34737-10-5

Molekularformel

C11H9I4NO5

Molekulargewicht

742.81 g/mol

IUPAC-Name

4-(2,3-dihydroxypropylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid

InChI

InChI=1S/C11H9I4NO5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)5(8(6)14)11(20)21/h3,17-18H,1-2H2,(H,16,19)(H,20,21)

InChI-Schlüssel

AUPUNWGXDHNWJN-UHFFFAOYSA-N

Kanonische SMILES

C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.